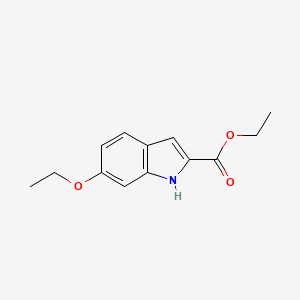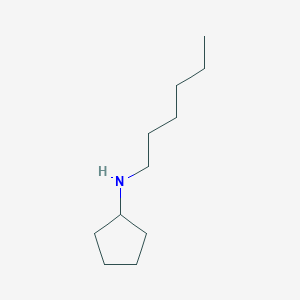![molecular formula C13H12FNO B1319459 3-Fluor-3'-methoxy[1,1'-Biphenyl]-4-amin CAS No. 867287-99-8](/img/structure/B1319459.png)
3-Fluor-3'-methoxy[1,1'-Biphenyl]-4-amin
Übersicht
Beschreibung
3-Fluoro-3’-methoxy[1,1’-biphenyl]-4-amine is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of a fluorine atom at the 3-position and a methoxy group at the 3’-position of the biphenyl structure, with an amine group at the 4-position. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research and industrial applications.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-3’-methoxy[1,1’-biphenyl]-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Wirkmechanismus
Target of Action
The primary target of 3-Fluoro-3’-methoxy[1,1’-biphenyl]-4-amine is Dihydroorotate dehydrogenase (DHODH) , a mitochondrial enzyme . This enzyme plays a crucial role in the de novo synthesis of pyrimidines in cells .
Mode of Action
3-Fluoro-3’-methoxy[1,1’-biphenyl]-4-amine interacts with DHODH, inhibiting its function
Biochemical Pathways
The inhibition of DHODH affects the pyrimidine biosynthesis pathway . This can have downstream effects on various cellular processes that rely on pyrimidines, including DNA replication and repair, and RNA transcription .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption . It is also known to inhibit several cytochrome P450 enzymes, which could affect its metabolism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Fluoro-3’-methoxy[1,1’-biphenyl]-4-amine. For instance, the compound’s stability can be affected by temperature, as it is recommended to be stored in dry conditions at 2-8°C . Additionally, the compound’s action and efficacy can be influenced by the presence of other drugs or substances that interact with the same targets or pathways, or that affect its ADME properties.
Biochemische Analyse
Biochemical Properties
3-Fluoro-3’-methoxy[1,1’-biphenyl]-4-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as dihydroorotate dehydrogenase (quinone), mitochondrial . The interaction with this enzyme suggests that 3-Fluoro-3’-methoxy[1,1’-biphenyl]-4-amine may influence the mitochondrial electron transport chain and cellular respiration. Additionally, the compound’s interaction with various proteins and biomolecules can lead to alterations in their structure and function, potentially affecting cellular metabolism and signaling pathways.
Molecular Mechanism
At the molecular level, 3-Fluoro-3’-methoxy[1,1’-biphenyl]-4-amine exerts its effects through various binding interactions with biomolecules. The compound can bind to enzymes, leading to either inhibition or activation of their catalytic activity. For example, its interaction with dihydroorotate dehydrogenase (quinone), mitochondrial, may result in the inhibition of this enzyme, thereby affecting the mitochondrial electron transport chain . Additionally, 3-Fluoro-3’-methoxy[1,1’-biphenyl]-4-amine can influence gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluoro-3’-methoxy[1,1’-biphenyl]-4-amine can vary over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Fluoro-3’-methoxy[1,1’-biphenyl]-4-amine remains stable under specific conditions, but its degradation products may also have biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of 3-Fluoro-3’-methoxy[1,1’-biphenyl]-4-amine in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm.
Metabolic Pathways
3-Fluoro-3’-methoxy[1,1’-biphenyl]-4-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with dihydroorotate dehydrogenase (quinone), mitochondrial, suggests its involvement in the mitochondrial electron transport chain and cellular respiration . Additionally, 3-Fluoro-3’-methoxy[1,1’-biphenyl]-4-amine may influence other metabolic pathways by modulating the activity of key enzymes and regulatory proteins.
Transport and Distribution
The transport and distribution of 3-Fluoro-3’-methoxy[1,1’-biphenyl]-4-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of 3-Fluoro-3’-methoxy[1,1’-biphenyl]-4-amine is crucial for elucidating its biological effects and potential therapeutic applications.
Subcellular Localization
3-Fluoro-3’-methoxy[1,1’-biphenyl]-4-amine exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is essential for understanding the precise mechanisms by which 3-Fluoro-3’-methoxy[1,1’-biphenyl]-4-amine exerts its effects on cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-3’-methoxy[1,1’-biphenyl]-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Nitration: Introduction of a nitro group to the biphenyl structure.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Introduction of the fluorine and methoxy groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation and the use of specific reagents like lithium tert-butoxide in the presence of oxygen gas can be employed to achieve the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-3’-methoxy[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced biphenyl derivatives.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Use of halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, which can be further utilized in different applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoro-3’-methoxy[1,1’-biphenyl]-4-methanol: Similar structure with a methanol group instead of an amine group.
3-Fluoro-3’-methoxybiphenyl: Lacks the amine group at the 4-position.
Uniqueness
3-Fluoro-3’-methoxy[1,1’-biphenyl]-4-amine is unique due to the specific combination of fluorine, methoxy, and amine groups, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
2-fluoro-4-(3-methoxyphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c1-16-11-4-2-3-9(7-11)10-5-6-13(15)12(14)8-10/h2-8H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDXXLMDZOTSRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602483 | |
| Record name | 3-Fluoro-3'-methoxy[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867287-99-8 | |
| Record name | 3-Fluoro-3'-methoxy[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,1â??-Biphenyl]-4-amine, 3-fluoro-3'-methoxy- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


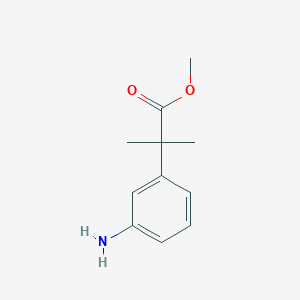

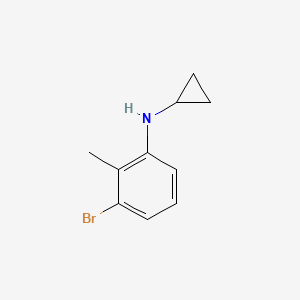
![5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole](/img/structure/B1319406.png)
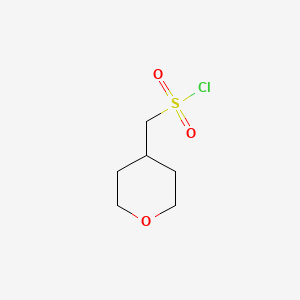
![4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1319419.png)

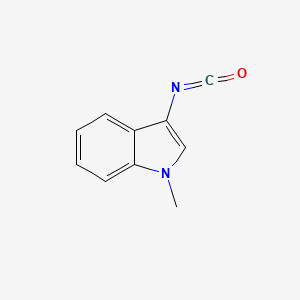
![Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1319432.png)

